2-(4-(Methylthio)phenyl)thiazolidine 2-(4-(Methylthio)phenyl)thiazolidine
Brand Name: Vulcanchem
CAS No.: 1249943-47-2
VCID: VC3080086
InChI: InChI=1S/C10H13NS2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3
SMILES: CSC1=CC=C(C=C1)C2NCCS2
Molecular Formula: C10H13NS2
Molecular Weight: 211.4 g/mol

2-(4-(Methylthio)phenyl)thiazolidine

CAS No.: 1249943-47-2

Cat. No.: VC3080086

Molecular Formula: C10H13NS2

Molecular Weight: 211.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Methylthio)phenyl)thiazolidine - 1249943-47-2

Specification

CAS No. 1249943-47-2
Molecular Formula C10H13NS2
Molecular Weight 211.4 g/mol
IUPAC Name 2-(4-methylsulfanylphenyl)-1,3-thiazolidine
Standard InChI InChI=1S/C10H13NS2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3
Standard InChI Key BMGXOHKYNWJQRQ-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C2NCCS2
Canonical SMILES CSC1=CC=C(C=C1)C2NCCS2

Introduction

Chemical Structure and Properties

Structural Features

2-(4-(Methylthio)phenyl)thiazolidine is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms (the thiazolidine core) with a 4-(methylthio)phenyl substituent. The thiazolidine scaffold is notable in medicinal chemistry as it serves as the foundation for numerous bioactive compounds, including clinically significant thiazolidinediones used in diabetes treatment.

The molecular structure consists of:

  • A thiazolidine ring (five-membered heterocycle with sulfur and nitrogen)

  • A phenyl ring attached to the 2-position of the thiazolidine

  • A methylthio (-SCH₃) group at the para position of the phenyl ring

This arrangement creates a compound with potential pharmacological significance due to the bioactive nature of both the thiazolidine scaffold and the sulfur-containing substituent.

Physical and Chemical Properties

Based on available data, the compound possesses the following properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₃NS₂
Molecular Weight211.4 g/mol
CAS Number1249943-47-2
Standard PurityMinimum 95%

The thiazolidine core typically exhibits nucleophilic character at the nitrogen atom and can participate in various chemical reactions including alkylation and acylation. The methylthio functional group introduces additional reactivity patterns, potentially serving as a site for further functionalization or metabolic transformation in biological systems.

Relationship to Thiazolidine Family

Thiazolidines in Medicinal Chemistry

Thiazolidines represent a versatile class of heterocyclic compounds with considerable pharmacological potential. Their chemical structure permits various modifications including ring substitution and functionalization, leading to diverse biological activities . Within this family, 2-(4-(Methylthio)phenyl)thiazolidine represents a specific structural variant with unique properties.

Thiazolidine compounds broadly demonstrate multiple pharmacological activities:

ActivityMechanismReferences
AntibacterialDisruption of bacterial cell wall synthesis
AnticancerInteraction with DNA topoisomerases
Anti-inflammatoryInhibition of NF-κB and COX enzymes
AntidiabeticPPAR-γ agonism (particularly thiazolidinediones)
NeuroprotectiveVarious mechanisms including antioxidant effects

Structural Comparisons

When compared to other thiazolidine derivatives, 2-(4-(Methylthio)phenyl)thiazolidine shows important structural distinctions:

  • Unlike thiazolidinediones (TZDs), it lacks the 2,4-dione functionality that characterizes antidiabetic agents like pioglitazone and rosiglitazone .

  • The methylthio substituent differentiates it from more commonly studied hydroxyl or methoxy-substituted derivatives .

  • It retains the basic thiazolidine ring without additional nitrogen-containing substituents found in many bioactive derivatives .

These structural differences likely confer unique biological properties and receptor interactions compared to other thiazolidine derivatives.

Synthesis Approaches

Reaction of Aldehydes with Sulfur-Containing Amines

A likely synthetic pathway involves the reaction between 4-(methylthio)benzaldehyde and a suitable sulfur-containing amine:

  • 4-(Methylthio)benzaldehyde reacts with cysteamine or a similar reagent

  • Cyclization occurs under appropriate conditions to form the thiazolidine ring

  • Purification steps achieve the required purity standard

This approach aligns with documented methods for similar compounds, as described in the literature: "0.01 mol of TZD (3) was dissolved in 5 mL of ethanol and 0.01 moL of substituted aromatic benzaldehyde was added to this solution" .

Advanced Synthesis Techniques

More contemporary approaches to thiazolidine synthesis include:

Potential ActivitySupporting EvidencePossible Mechanism
AntimicrobialThiazolidine derivatives show antimicrobial properties Disruption of microbial cell membrane integrity
Anti-inflammatoryRelated compounds demonstrate anti-inflammatory effects with edema inhibition values of 61.8% and 67% after 3 hours Inhibition of inflammatory mediators
AntioxidantThiazolidine structures often exhibit antioxidant activity Free radical scavenging capabilities
NeuroprotectiveDerivative compounds show effects on memory and cognitive functionCholinesterase inhibition and related mechanisms

Structure-Activity Relationships

The specific structural features of 2-(4-(Methylthio)phenyl)thiazolidine likely contribute to its biological activity profile:

  • Thiazolidine Core: This heterocyclic structure can participate in hydrogen bonding and other interactions with biological targets, particularly enzyme active sites .

  • Methylthio Group: The sulfur-containing substituent potentially enhances binding affinity to specific protein targets through both electronic effects and hydrophobic interactions.

  • Position of Substitution: The para-substitution pattern on the phenyl ring creates a specific electronic distribution that may optimize interactions with biological receptors .

Molecular Docking and Computational Studies

Predicted Target Interactions

Computational studies on related thiazolidine derivatives provide insights into potential binding modes for 2-(4-(Methylthio)phenyl)thiazolidine:

Research on thiazolidine-2,4-dione derivatives has revealed that "the carbonyl group at the position of the second thiazolidine-2,4-dione derivative joins forms one of these bonds with Asp1044. In addition, the NH group of the carboxamide linker forms another bond with Glu915" . While 2-(4-(Methylthio)phenyl)thiazolidine lacks the dione functionality, the core thiazolidine structure may engage in similar hydrogen bonding patterns.

The methylthio group likely occupies "the hydrophobic cavity was formed by Arg1025, His1024, Ile1023, Cys1022, Leu1017, Ile890 and Ile886" , contributing to binding affinity through hydrophobic interactions.

Computational Property Predictions

Based on structural analysis, the following properties can be predicted:

PropertyPredicted Value/OutcomeRationale
LogPModerate lipophilicityPresence of both hydrophobic (phenyl, methylthio) and hydrophilic (thiazolidine) moieties
Blood-Brain Barrier PermeabilityPotential for CNS penetrationSuitable molecular weight and lipophilicity for CNS drug candidates
Metabolic StabilitySusceptible to Phase I and II metabolismPresence of oxidizable sulfur atoms and potential for conjugation
BioavailabilityModerateBalanced physicochemical properties

Current Research Limitations and Future Directions

Knowledge Gaps

Several significant knowledge gaps regarding 2-(4-(Methylthio)phenyl)thiazolidine warrant further investigation:

  • Comprehensive physical characterization including solubility, stability, and spectroscopic properties

  • Optimized synthesis protocols for improved yield and purity

  • Detailed biological activity screening across multiple therapeutic areas

  • Pharmacokinetic and pharmacodynamic profiles

  • Toxicity and safety assessments

Promising Research Directions

Based on the current understanding, several research directions appear particularly promising:

  • Neurodegenerative Disease Applications: Further exploration of the anticholinesterase potential and related neuroprotective effects.

  • Structural Modification Studies: Systematic modification of the parent structure to optimize biological activity and pharmacokinetic properties.

  • Antimicrobial Development: Investigation of potential antimicrobial properties, especially against resistant pathogens, given the documented antimicrobial effects of other thiazolidine derivatives .

  • Formulation Development: Exploration of drug delivery systems to overcome potential bioavailability limitations.

  • Combination Studies: Investigation of synergistic effects when combined with established therapeutic agents for various conditions .

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